molecular formula C16H26N4O2 B2626779 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide CAS No. 2380062-45-1

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide

Cat. No.: B2626779
CAS No.: 2380062-45-1
M. Wt: 306.41
InChI Key: SDTINVKSYUONQR-UHFFFAOYSA-N
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Description

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and an ethylpyrimidinyl ether moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

    Attachment of the Ethylpyrimidinyl Ether Moiety: This step involves the etherification of the piperidine ring with 5-ethylpyrimidine-2-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
  • 4-[(5-methylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
  • 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-ethylpropyl)piperidine-1-carboxamide

Uniqueness

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, carboxamide group, and ethylpyrimidinyl ether moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-ethylpyrimidin-2-yl)oxy-N-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-4-13-10-17-15(18-11-13)22-14-5-7-20(8-6-14)16(21)19-9-12(2)3/h10-12,14H,4-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTINVKSYUONQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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